Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate
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Overview
Description
Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate is an organic compound with the molecular formula C₁₇H₁₆O₄ and a molecular weight of 284.31 g/mol . It is known for its unique structure, which includes a phenyl ring substituted with a tolyloxy group and an oxoacetate moiety. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate can be synthesized through several synthetic routes. One common method involves the reaction of 2-(2-methylphenoxymethyl)benzaldehyde with methyl oxalyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The phenyl ring and tolyloxy group contribute to the compound’s overall hydrophobicity and ability to interact with lipid membranes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxo-2-(2-methylphenoxymethyl)phenylglyoxylate
- 2-oxo-2-((o-tolyl)oxymethyl)phenylacetic acid methyl ester
- Methyl 2-oxo-2-[2-methylphenoxymethyl]phenylacetate
Uniqueness
Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate is unique due to its specific substitution pattern on the phenyl ring and the presence of both oxo and ester functional groups. This combination of structural features imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
methyl 2-[2-[(2-methylphenoxy)methyl]phenyl]-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-12-7-3-6-10-15(12)21-11-13-8-4-5-9-14(13)16(18)17(19)20-2/h3-10H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQZMPYYTUUGAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=CC=C2C(=O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474200 |
Source
|
Record name | Methyl {2-[(2-methylphenoxy)methyl]phenyl}(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143211-10-3 |
Source
|
Record name | Methyl {2-[(2-methylphenoxy)methyl]phenyl}(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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